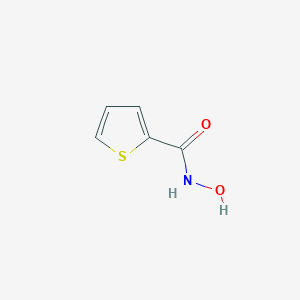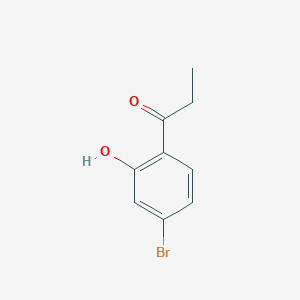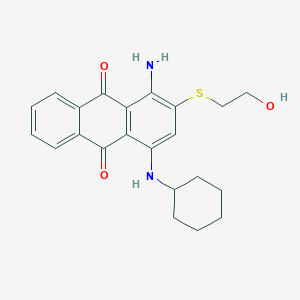
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anthracenedione core, an amino group, a cyclohexylamino group, and a hydroxyethylthio group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using ammonia or amines.
Cyclohexylamino Group Addition: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions.
Attachment of the Hydroxyethylthio Group: The final step involves the reaction of the intermediate with 2-mercaptoethanol under basic or acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene or other reduced forms.
Substitution: The amino and hydroxyethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and other derivatives with modified functional groups.
科学的研究の応用
Chemistry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Catalysts: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Enzyme Inhibitors: Functions as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: Investigated for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Electronics: Employed in the production of electronic components due to its conductive properties.
作用機序
The mechanism of action of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The hydroxyethylthio group may enhance its solubility and facilitate its interaction with biological molecules.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the cyclohexylamino and hydroxyethylthio groups.
2-Hydroxyanthraquinone: Contains a hydroxy group but lacks the amino and cyclohexylamino groups.
Anthracene-9,10-dione: The core structure without any substituents.
Uniqueness
The presence of the cyclohexylamino and hydroxyethylthio groups in 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione imparts unique chemical and biological properties, making it distinct from other anthraquinones
特性
CAS番号 |
17362-05-9 |
|---|---|
分子式 |
C22H24N2O3S |
分子量 |
396.5 g/mol |
IUPAC名 |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
InChIキー |
CBPYVXPFDNCXPY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
正規SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Key on ui other cas no. |
17362-05-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


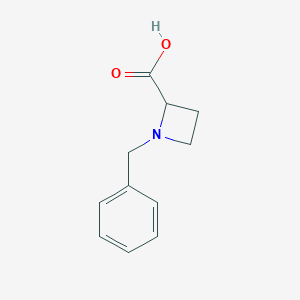
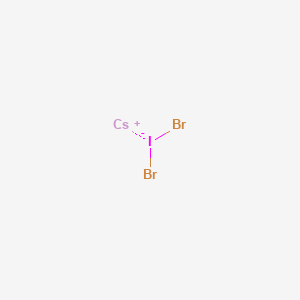
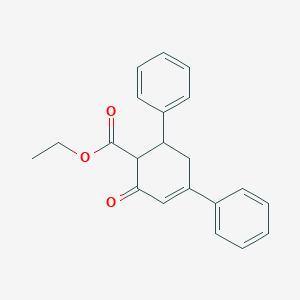
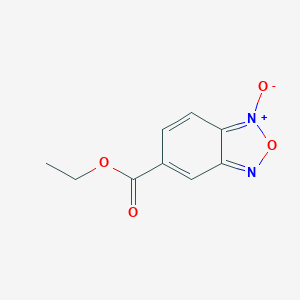

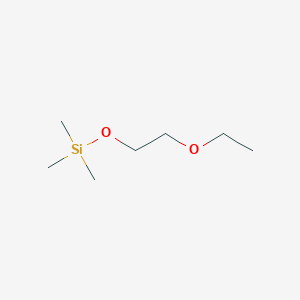
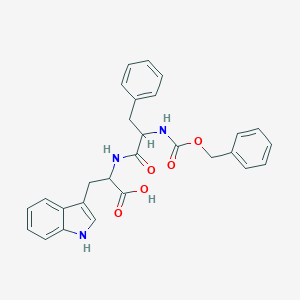
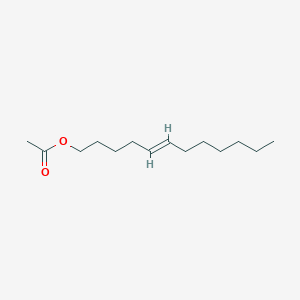
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
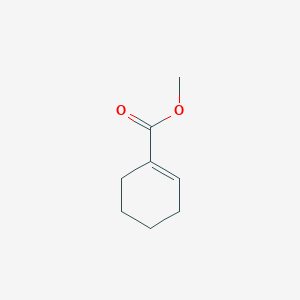
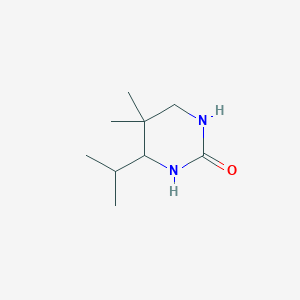
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)
